L-Aad is an intermediate metabolite in the biosynthesis of the essential amino acid, L-lysine []. It is also a structural analog of glutamine, another essential amino acid []. L-Aad exists in two enantiomeric forms: L-2-aminoadipic acid and D-2-aminoadipic acid. However, only the L-enantiomer is found participating in lysine biosynthesis and degradation pathways [].
L-Aad has a linear carbon chain with a carboxylic acid group at one end (C-1) and an amino group attached to the second carbon atom (C-2) []. This configuration classifies it as an α-amino acid. The presence of both an amino and a carboxylic acid group makes it a zwitterion at physiological pH, existing primarily as the α-aminoadipate anion [].
L-Aad is not typically synthesized in a laboratory setting due to its availability from commercial sources. However, research has explored enzymatic pathways for L-Aad production from various precursors [].
L-Aad is a key intermediate in the α-aminoadipate pathway for L-lysine biosynthesis. This pathway involves several enzymatic steps, starting with α-ketoglutarate and ending with L-lysine.
L-Aad can be degraded back to α-ketoglutarate through a separate enzymatic pathway [].
L-Aad can be used as a starting material for the synthesis of various other compounds, including pharmaceuticals and agrochemicals [].
Balanced Chemical Equations (for biosynthetic and degradation pathways) are quite complex and involve multiple steps with various enzyme co-factors. However, a simplified version of the overall reactions is provided below:
L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.
L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.
L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.
L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]
Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]
L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:
Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
L-2-AAd finds use beyond biological research. It serves as a:
L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]
In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
Irritant